![molecular formula C14H4Cl2F24O4S B3040723 Bis(7-chloro-2,2,3,3,4,4,5,5,6,6,7,7-dodecafluoroheptyl) sulfate CAS No. 232587-51-8](/img/structure/B3040723.png)
Bis(7-chloro-2,2,3,3,4,4,5,5,6,6,7,7-dodecafluoroheptyl) sulfate
Overview
Description
Bis(7-chloro-2,2,3,3,4,4,5,5,6,6,7,7-dodecafluoroheptyl) sulfate is a fluorinated surfactant that has gained attention in recent years due to its unique properties. This compound is commonly referred to as FC-143, and it has been extensively studied for its use in various scientific applications. In
Scientific Research Applications
Bis(7-chloro-2,2,3,3,4,4,5,5,6,6,7,7-dodecafluoroheptyl) sulfate has been used in several scientific research applications, including:
1. Inertial confinement fusion experiments: FC-143 has been used as a foam layer in inertial confinement fusion experiments to reduce the effect of hydrodynamic instabilities.
2. Microfluidics: FC-143 has been used as a surfactant in microfluidic devices to reduce surface tension and improve fluid flow.
3. Protein crystallization: FC-143 has been used as a detergent in protein crystallization experiments to solubilize membrane proteins.
Mechanism of Action
The mechanism of action of Bis(7-chloro-2,2,3,3,4,4,5,5,6,6,7,7-dodecafluoroheptyl) sulfate is not fully understood. However, it is believed that the compound acts as a surfactant, reducing surface tension and improving fluid flow in microfluidic devices. In protein crystallization experiments, FC-143 solubilizes membrane proteins by disrupting the lipid bilayer.
Biochemical and Physiological Effects:
There is limited information available on the biochemical and physiological effects of Bis(7-chloro-2,2,3,3,4,4,5,5,6,6,7,7-dodecafluoroheptyl) sulfate. However, it has been shown to be non-toxic and non-irritating to the skin and eyes.
Advantages and Limitations for Lab Experiments
The advantages of using Bis(7-chloro-2,2,3,3,4,4,5,5,6,6,7,7-dodecafluoroheptyl) sulfate in lab experiments include its ability to reduce surface tension and improve fluid flow in microfluidic devices, and its ability to solubilize membrane proteins in protein crystallization experiments. The limitations of using FC-143 include its high cost and the limited availability of the compound.
Future Directions
There are several future directions for research on Bis(7-chloro-2,2,3,3,4,4,5,5,6,6,7,7-dodecafluoroheptyl) sulfate, including:
1. Further studies on the mechanism of action of FC-143 in microfluidic devices.
2. Development of new surfactants with improved properties for use in protein crystallization experiments.
3. Investigation of the use of FC-143 in other scientific applications, such as drug delivery and gene therapy.
4. Development of new synthesis methods for FC-143 to reduce the cost and increase the availability of the compound.
Conclusion:
Bis(7-chloro-2,2,3,3,4,4,5,5,6,6,7,7-dodecafluoroheptyl) sulfate is a fluorinated surfactant that has been extensively studied for its use in various scientific applications. The compound has unique properties that make it useful in microfluidics, protein crystallization, and inertial confinement fusion experiments. Further research is needed to fully understand the mechanism of action of FC-143 and to develop new surfactants with improved properties.
properties
IUPAC Name |
bis(7-chloro-2,2,3,3,4,4,5,5,6,6,7,7-dodecafluoroheptyl) sulfate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H4Cl2F24O4S/c15-13(37,38)11(33,34)9(29,30)7(25,26)5(21,22)3(17,18)1-43-45(41,42)44-2-4(19,20)6(23,24)8(27,28)10(31,32)12(35,36)14(16,39)40/h1-2H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SJJVEEVPDRYZPY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(C(C(C(C(F)(F)Cl)(F)F)(F)F)(F)F)(F)F)(F)F)OS(=O)(=O)OCC(C(C(C(C(C(F)(F)Cl)(F)F)(F)F)(F)F)(F)F)(F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H4Cl2F24O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
795.1 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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